1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-20-11-14(9-18-20)24(22,23)19-13-5-2-4-12(8-13)15-10-17-16-6-3-7-21(15)16/h2,4-5,8-11,19H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKWHMUCPCVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursorsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of various pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines.
- Mechanism of Action : The compound's structure allows for interaction with key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and FLT3 kinase.
- Case Study : A derivative of pyrazole demonstrated IC50 values of less than 1 µM against multiple cancer cell lines, indicating potent anticancer activity. For instance, compounds derived from similar structures showed IC50 values of 0.39 µM against HCT116 and 0.46 µM against MCF-7 cell lines .
Neuropharmacological Effects
Research into neuropharmacological applications has also been promising. Some studies suggest that compounds similar to 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide may exhibit anticonvulsant properties.
- Mechanism : These compounds may modulate neurotransmitter systems or inhibit specific ion channels involved in seizure activity.
- Findings : A study indicated that certain pyrazole derivatives provided protection in seizure models, suggesting potential for development as anticonvulsant agents .
Structure-Activity Relationship (SAR)
The structure of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide is crucial for its biological activity. The presence of the pyrrole and imidazole rings contributes to its ability to interact with biological targets effectively.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrole ring | Enhances binding affinity to target proteins |
| Imidazole group | Contributes to pharmacological activity |
| Sulfonamide moiety | Increases solubility and bioavailability |
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyrazole-sulfonamide core (vs. pyrrole-carboxamide in or benzothiazole-carboxamide in ) influences electronic properties and binding interactions. Sulfonamides often exhibit stronger hydrogen-bonding capacity, which can enhance target affinity .
Molecular Weight and Drug-Likeness :
- The target compound (343.4 g/mol) is lighter than (452.54 g/mol) and (360.43 g/mol), favoring better bioavailability under Lipinski’s rule of five .
- The benzothiazole analog has a lower topological polar surface area (88 Ų vs. inferred ~100–110 Ų for the target), suggesting improved membrane permeability .
Synthetic Feasibility: The target compound’s pyrroloimidazole moiety is commercially available as a building block (e.g., {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanol), streamlining synthesis . The trifluoromethylpyridine-containing analog was synthesized in 35% yield with >98% purity, indicating challenges in scaling sulfonamide derivatives compared to carboxamides .
Biological Activity
1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of heterocyclic structures that may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 337.4 g/mol. The structure includes a pyrazole ring and a pyrrolo[1,2-a]imidazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₂S |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-methylpyrazole-4-sulfonamide |
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrrolo[1,2-a]imidazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have been shown to inhibit key kinases involved in cancer progression. A study demonstrated that the incorporation of specific heterocycles enhances the inhibitory activity against FLT3 and CDK kinases, critical targets in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide has also been investigated. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at specific concentrations .
Antimicrobial Properties
The compound's antimicrobial activity is another area of interest. Pyrazole derivatives have demonstrated efficacy against various bacterial strains and fungi. For example, studies have indicated that certain synthesized pyrazole compounds exhibited promising results against E. coli and Aspergillus niger .
The mechanism by which 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed therapeutic outcomes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's biological activities:
- Synthesis and Evaluation : A series of novel pyrazole sulfonamides were synthesized and tested for their anti-inflammatory activity. Results indicated significant inhibition of cytokine production comparable to standard anti-inflammatory drugs .
- Anticancer Activity : In vitro studies demonstrated that derivatives similar to 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide showed potent inhibition of cancer cell proliferation through specific kinase inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide, and how can reaction yields be improved?
- Methodology :
- Use K₂CO₃ in N,N-dimethylformamide (DMF) to facilitate nucleophilic substitution reactions, as demonstrated in analogous sulfonamide syntheses .
- Employ hydrazine hydrate for cyclization steps to form the pyrroloimidazole core .
- Optimize purification via recrystallization from methanol or column chromatography to achieve >95% purity .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, reflux | 24–35% | 97–99% |
| Sulfonylation | DMF, K₂CO₃, RT | 35–40% | 98.6% |
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- ¹H NMR : Identify characteristic peaks for the pyrroloimidazole ring (δ 6.7–7.8 ppm) and sulfonamide protons (δ 11.5–11.6 ppm) .
- LCMS/HRMS : Confirm molecular ion peaks (e.g., m/z 392.2 [M+1]) and isotopic patterns .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Q. What preliminary structure-activity relationship (SAR) insights can guide functional group modifications?
- Methodology :
- Compare analogs with electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazole ring, which enhance metabolic stability .
- Replace the methyl group on the imidazole with bulkier substituents to evaluate steric effects on target binding .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s 3D conformation?
- Methodology :
- Grow crystals via slow evaporation in methanol/water mixtures.
- Use density functional theory (DFT) to compare experimental bond lengths/angles (e.g., C–C = 1.54 Å) with computational models .
Q. What computational strategies are effective for predicting target binding modes and selectivity?
- Methodology :
- Perform molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina .
- Apply molecular dynamics simulations (100 ns) to assess binding stability (RMSD < 2.0 Å) .
- Data :
| Target | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 3LD6 | -9.2 | H-bond (S=O···Arg-96), π-π stacking |
Q. How can metabolic stability be evaluated in vitro for this compound?
- Methodology :
- Use human liver microsomes (HLM) with NADPH cofactor. Monitor degradation via LCMS over 60 minutes .
- Compare intrinsic clearance (CLint) with reference compounds (e.g., verapamil).
Q. What enzymatic assays are suitable for probing its mechanism of action?
- Methodology :
- Fluorescence polarization assays to measure inhibition of kinase activity (IC₅₀ < 1 µM).
- ADP-Glo™ Kinase Assay for ATP-competitive binding studies .
Q. How do solvent effects and reaction intermediates influence the synthesis mechanism?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
